![molecular formula C15H16O B8666450 [1,1'-Biphenyl]-3-methanol, 2',4'-dimethyl- CAS No. 805250-19-5](/img/structure/B8666450.png)
[1,1'-Biphenyl]-3-methanol, 2',4'-dimethyl-
Overview
Description
(2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol is an organic compound with the molecular formula C15H16O It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 2’ and 4’ positions and a hydroxymethyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Grignard Reaction: The preparation begins with the formation of a Grignard reagent from 2,4’-dimethylbromobenzene and magnesium in anhydrous ether. This Grignard reagent is then reacted with benzaldehyde to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield (2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 2’,4’-Dimethyl[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’,4’-Dimethyl[1,1’-biphenyl]-3-ylmethane.
Substitution: 2’,4’-Dimethyl-3-nitro[1,1’-biphenyl] or 2’,4’-Dimethyl-3-bromo[1,1’-biphenyl].
Scientific Research Applications
(2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
2,4’-Dimethylbiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
3-Hydroxy-2’,4’-dimethylbiphenyl: Similar structure but with a hydroxyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
2,4’-Dimethyl-1,1’-biphenyl: Another derivative with different substitution patterns, affecting its chemical and physical properties.
Uniqueness
(2’,4’-Dimethyl[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both methyl and hydroxymethyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
805250-19-5 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
[3-(2,4-dimethylphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O/c1-11-6-7-15(12(2)8-11)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3 |
InChI Key |
JOVVCWJITDVMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC(=C2)CO)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
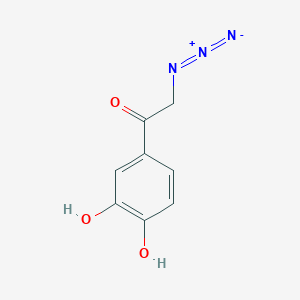
![Carbamic acid, [(1S,2R)-2-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1-methylethyl]-, phenylmethyl ester (9CI)](/img/structure/B8666372.png)
![1-(3-((tert-Butyldiphenylsilyl)oxy)bicyclo[3.1.0]hexan-6-yl)ethanone](/img/structure/B8666379.png)
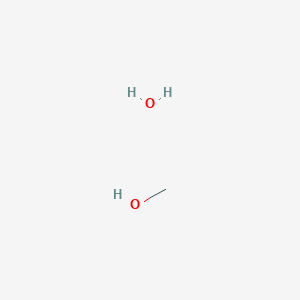
![5-Methyl-7-phenyl[1,8]naphthyridin-2-amine](/img/structure/B8666395.png)
![Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8666403.png)
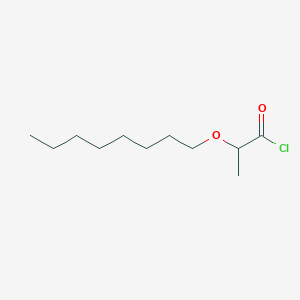
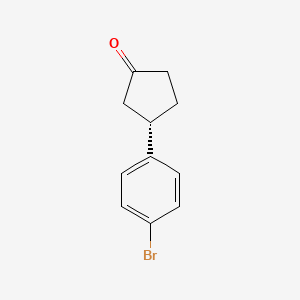
![N-(2,4-difluorophenyl)-2-[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]acetamide](/img/structure/B8666419.png)
![1-[(3-Nitrophenyl)acetyl]pyrrolidine](/img/structure/B8666429.png)


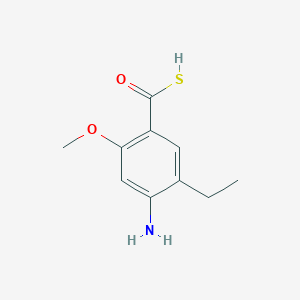
![1-Bromo-4-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B8666485.png)
